3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring, an amino group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde as the starting material.
Amination Reaction: The aldehyde group is converted to an amino group through reductive amination using an amine source such as ammonia or an ammonium salt.
Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, followed by purification and crystallization processes to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Nitro-3-(pyridin-3-yl)propanoic acid hydrochloride.
Reduction: 3-Amino-3-(pyridin-3-yl)propanol hydrochloride.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the fields of neurology and cardiology.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can form hydrogen bonds with biological targets. The pyridine ring can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features. Similar compounds include:
3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride: Similar structure but with a different position of the amino group on the pyridine ring.
3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride: Another positional isomer with the amino group at a different location on the pyridine ring.
These compounds differ in their reactivity and biological activity due to the position of the amino group on the pyridine ring.
Properties
IUPAC Name |
3-amino-3-pyridin-3-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMWCRFVPPZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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